Phlorizin dihydrate
Overview
Description
Phlorizin dihydrate, also known as phloretin 2'-O-glucoside, is a dihydrochalcone, a type of phenylpropanoid found in various fruits and foods, particularly in apple trees (Malus sp.) . It is known for its antidiabetic properties, mainly attributed to its ability to competitively inhibit sodium-glucose symporters (SGLTs) . Despite its bioactivities, phlorizin exhibits poor oral bioavailability due to extensive two-phase metabolism in systemic circulation .
Synthesis Analysis
The biosynthesis of phlorizin involves a NADPH-dependent dehydrogenase, chalcone synthase, and UDP-glucose:phloretin 2'-O-glycosyltransferase . These enzymes catalyze the formation of phlorizin from its precursors in plants, with the apple tree being a significant natural source.
Molecular Structure Analysis
Phlorizin's molecular structure consists of two phenol rings connected by an alpha, beta-unsaturated bond, characteristic of chalcone structures. The molecule is planar and fully extended, as revealed by the X-ray crystal structure analysis of phlorizin dihydrate . This planarity is crucial for its interaction with various biological targets.
Chemical Reactions Analysis
Phlorizin can undergo enzymatic hydrolysis to produce phloretin, which can then be conjugated with glycose to form other metabolites . The binding of phlorizin to the C-terminal extramembranous loop of the Na+/glucose cotransporter involves the aromatic moiety of the aglucone, as evidenced by intrinsic tryptophan fluorescence studies .
Physical and Chemical Properties Analysis
Phlorizin is known to inhibit the uptake of glucose and sucrose by acting as a competitive inhibitor for their respective transporters . It is also recognized by the carriers of sucrose and hexose in broad bean leaves, although it is not transported across the membrane . The compound's antimicrobial activity is influenced by the presence of a glycosyl moiety, with the aglycon form, phloretin, showing higher activity against certain bacteria .
Relevant Case Studies
In a study involving obese and type 2 diabetes (db/db) mice, phlorizin administration led to a significant prevention of metabolic syndrome by decreasing weight gain, energy intake, serum lipopolysaccharides, and insulin resistance. It also increased the fecal level of short-chain fatty acids (SCFAs), particularly butyric acid, and improved gut microbial diversity . Another study demonstrated that phlorizin's pharmacokinetic characteristics significantly change in type 2 diabetes rats compared to normal rats, with an increased bioavailability in the diabetic model . Phlorizin has also been investigated for its antimalarial properties, showing effectiveness against Plasmodium falciparum by inhibiting growth at the trophozoite stage .
Scientific Research Applications
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Antioxidant Effects
- Application : Phlorizin has been found to exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It can increase the activity of antioxidant enzymes in the body, such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), glutathione Glypeptide peroxidase (GPx), and glutathione reductase (GR) .
- Results : The antioxidant effect of phlorizin has been widely studied and is considered an important aspect .
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Antibacterial Activity
- Application : Phlorizin exerts its antibacterial activity by reducing intracellular DNA agglutination, reducing intracellular protein and energy synthesis, and destroying intracellular metabolism .
- Results : The antibacterial activity of phlorizin is gradually becoming known for its biological activity .
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Antiviral Effects
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Antidiabetic Effects
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Antitumor Effects
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Hepatoprotective Effects
Safety And Hazards
properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10.2H2O/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10;;/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2;2*1H2/t16-,18-,19+,20-,21-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWBNXSENPTIDY-YXMARJSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phloridzin dihydrate | |
CAS RN |
7061-54-3 | |
Record name | 2'-(β-D-Glucopyranosyloxy)-4',6'-dihydroxy-3-(4-hydroxyphenyl)propiophenone dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHLORIDZIN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRK54BIJ5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.